molecular formula C44H40N2O2P2 B070412 1S,2S-Dhac-phenyl trost ligand CAS No. 169689-05-8

1S,2S-Dhac-phenyl trost ligand

Cat. No. B070412
M. Wt: 690.7 g/mol
InChI Key: AXMSEDAJMGFTLR-ZAQUEYBZSA-N
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Description

Synthesis Analysis

An improved chemical process for the synthesis of (S,S)-DACH-Ph Trost ligand has been developed, promoting the amidation of 2-diphenylphosphinylbenzoic acid and (S,S)-diaminocyclohexane. This process, facilitated by stoichiometric CDI and catalytic imidazole hydrochloride, results in the (S,S)-DACH-Ph Trost ligand being isolated as a white solid in 80% yield with >99% ee. The process demonstrates scalability and simplicity, avoiding the need for column chromatography (Synlett, 2022).

Molecular Structure Analysis

The molecular structure of the Trost ligand, particularly its chiral centers and phosphorus atoms, plays a crucial role in its ability to induce enantioselectivity in reactions. Detailed structural analysis of similar ligand complexes reveals how the geometry and electronic properties of these ligands contribute to their catalytic activity. While direct structural data on 1S,2S-Dhac-phenyl Trost ligand are not provided, studies on related structures offer insights into the importance of ligand architecture in achieving high enantioselectivity and catalytic efficiency.

Chemical Reactions and Properties

The use of Trost's Standard Ligand (TSL) in asymmetric allylic alkylation reactions demonstrates the ligand's ability to induce high levels of enantioselectivity. The structure-based rationale for selectivity in such reactions reveals how the ligand's conformation influences the outcome. For example, the ligand's concave shape and specific orientation of amide groups affect the regioselectivity and enantioselectivity of nucleophilic attacks on substrates (Journal of the American Chemical Society, 2009).

Scientific Research Applications

Asymmetric Hydrogenation Catalyst

The Trost ligand, including (1S,2S)-1,2-diaminocyclohexane-N,N′-bis(2′-diphenylphosphinobenzoyl) (L), is utilized as a ligand for the asymmetric hydrogenation of ketones. This application is significant in producing high yields and excellent enantiomeric excess (ee), demonstrating its efficiency in catalysis. A notable example is its role in hydrogenating a ketone precursor of the antiemetic drug aprepitant (Cettolin et al., 2017).

Ligand Synthesis Improvement

An improved chemical process has been developed for synthesizing the (S,S)-DACH-Ph Trost ligand. This process involves the amidation of 2-diphenylphosphinylbenzoic acid and (S,S)-diaminocyclohexane, resulting in high yields and purity. This advancement is significant for scaling up the production of this ligand for broader applications (Zhang et al., 2022).

Allosteric Regulation in Enzyme Function

In the context of enzyme function, the Trost ligand is part of studies exploring allosteric mechanisms in enzymes. For instance, studies on pyrrolysyl-tRNA synthetase (PylRS) have used ligands like the Trost ligand to understand allosteric communication paths at the atomic level. This research is pivotal for grasping the nuanced regulatory mechanisms of enzymes (Bhattacharyya & Vishveshwara, 2011).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing. In case of skin contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water5. However, it’s always recommended to handle chemicals with appropriate safety measures.


Future Directions

Please note that this information is based on the available web search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.


properties

IUPAC Name

2-diphenylphosphanyl-N-[(1S,2S)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H40N2O2P2/c47-43(37-27-13-17-31-41(37)49(33-19-5-1-6-20-33)34-21-7-2-8-22-34)45-39-29-15-16-30-40(39)46-44(48)38-28-14-18-32-42(38)50(35-23-9-3-10-24-35)36-25-11-4-12-26-36/h1-14,17-28,31-32,39-40H,15-16,29-30H2,(H,45,47)(H,46,48)/t39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMSEDAJMGFTLR-ZAQUEYBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H40N2O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1S,2S-Dhac-phenyl trost ligand

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